molecular formula C22H24IN3O B5017611 2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

Cat. No. B5017611
M. Wt: 473.3 g/mol
InChI Key: LPKBHHUKAKLPIY-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyano group (-CN), an amide group (-CONH2), a cyclohexyl group (a six-membered carbon ring), and a pyrrole ring (a five-membered ring containing nitrogen). The presence of the iodophenyl group indicates that this compound might be used in iodination reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The presence of both aromatic (phenyl and pyrrole rings) and aliphatic (cyclohexyl ring) components could result in interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the cyano group might undergo addition reactions, the amide group could participate in condensation reactions, and the iodophenyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like cyano and amide might increase its solubility in polar solvents. The iodine atom might make it heavier and more dense compared to similar compounds without halogens .

Mechanism of Action

Without specific context or application, it’s hard to define a ‘mechanism of action’ for this compound. If it’s a pharmaceutical, the mechanism of action would refer to its interaction with biological targets. If it’s a reagent in a chemical reaction, the mechanism of action would refer to its role in the reaction .

Safety and Hazards

Like many organic compounds, this molecule could pose safety hazards. It might be harmful if ingested, inhaled, or come into contact with skin. It could also be a potential eye irritant. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN3O/c1-15-12-17(16(2)26(15)21-10-8-19(23)9-11-21)13-18(14-24)22(27)25-20-6-4-3-5-7-20/h8-13,20H,3-7H2,1-2H3,(H,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKBHHUKAKLPIY-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C(C#N)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=C(/C#N)\C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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